(3-Ethyl-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-4-methylphenyl)methanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is commonly used as a chemical reagent in the synthesis of medicinal and pharmaceutical compounds. The compound is characterized by its aromatic structure, which includes an ethyl group and a methyl group attached to a phenyl ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-4-methylphenyl)methanol typically involves the alkylation of a substituted benzene ring followed by reduction. One common method is the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-ethyl-4-methyltoluene. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced reduction techniques are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Ethyl-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into its corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, hydrogen gas with palladium catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
(3-Ethyl-4-methylphenyl)methanol is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Ethyl-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
(3-Ethylphenyl)methanol: Lacks the methyl group on the phenyl ring.
(4-Methylphenyl)methanol: Lacks the ethyl group on the phenyl ring.
(3-Methylphenyl)methanol: Lacks the ethyl group and has a different substitution pattern.
Uniqueness: (3-Ethyl-4-methylphenyl)methanol is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(3-ethyl-4-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHFGKITBDGHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.